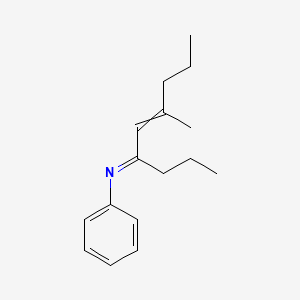
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with a molecular formula of C10H13ClO3. This compound is a derivative of cyclohexene and is characterized by the presence of a chloro group and an oxo group attached to a butanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohex-2-en-1-ol with 2-chloro-3-oxobutanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene followed by the introduction of the chloro and oxo groups. This process may utilize various oxidizing agents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A similar compound with a ketone group instead of the ester moiety.
2-Chloro-3-oxobutanoic acid: Lacks the cyclohexene ring but shares the chloro and oxo groups.
Cyclohex-2-en-1-yl acetate: Similar structure but with an acetate group instead of the chloro and oxo groups.
Uniqueness
Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate is unique due to its combination of a cyclohexene ring with both chloro and oxo groups attached to a butanoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61394-29-4 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C10H13ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h3,5,8-9H,2,4,6H2,1H3 |
InChI Key |
OVOXRCGTLKEREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC1CCCC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)




![Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester](/img/structure/B14570497.png)


![N'-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14570520.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester](/img/structure/B14570531.png)

![3-Ethoxy-3-methyl-4-oxo-1,4-dihydrofuro[3,4-b]quinoxalin-4-ium-9(3H)-olate](/img/structure/B14570544.png)
![1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl-](/img/structure/B14570545.png)
